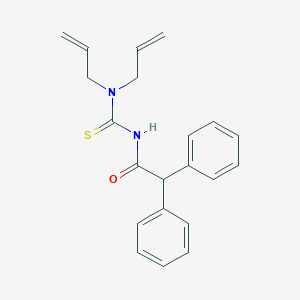![molecular formula C18H19N3O3S2 B319297 N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide](/img/structure/B319297.png)
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclobutanecarboxamide core with a phenylsulfamoyl and phenylcarbamothioyl substituent, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide typically involves multi-step organic reactions One common method includes the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride This intermediate is then reacted with 4-aminophenylsulfonamide to yield the corresponding amide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfamoyl and phenylcarbamothioyl groups can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclobutanecarboxamide core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[4-(phenylsulfamoyl)phenyl]carbamothioyl}acetamide
- N-{[4-(phenylsulfamoyl)phenyl]carbamothioyl}cyclopropanecarboxamide
Uniqueness
Compared to similar compounds, N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide stands out due to its cyclobutanecarboxamide core, which imparts unique steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H19N3O3S2 |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C18H19N3O3S2/c22-17(13-5-4-6-13)20-18(25)19-14-9-11-16(12-10-14)26(23,24)21-15-7-2-1-3-8-15/h1-3,7-13,21H,4-6H2,(H2,19,20,22,25) |
Clave InChI |
AFYQRHRTMIIHMT-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
SMILES canónico |
C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-3-methylbutanamide](/img/structure/B319215.png)
![N-(4-methoxyphenyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319216.png)
![N,N-diallyl-N'-[3-(4-methylphenyl)acryloyl]thiourea](/img/structure/B319219.png)


![N,N-diallyl-N'-[3-(4-methoxyphenyl)acryloyl]thiourea](/img/structure/B319224.png)


![N,N-diallyl-N'-[4-(2,4-dichlorophenoxy)butanoyl]thiourea](/img/structure/B319229.png)

![N,N-diallyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B319231.png)
![N-[(diallylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B319234.png)


